

HFI-142: A Comparative Analysis of Off-Target Selectivity Against Related Aminopeptidases

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Compound of Interest

Compound Name: HFI-142

Cat. No.: B1673235

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For Researchers, Scientists, and Drug Development Professionals

HFI-142 is a known inhibitor of insulin-regulated aminopeptidase (IRAP), a zinc-metalloprotease involved in various physiological processes, including glucose metabolism and cognitive functions.^[1] This guide provides a comparative analysis of the off-target selectivity of **HFI-142** against related M1 family aminopeptidases. The information presented herein is intended to assist researchers in evaluating the suitability of **HFI-142** for their studies and to highlight the importance of comprehensive selectivity profiling in drug development.

Off-Target Selectivity Profile of HFI-142

Comprehensive quantitative data on the off-target selectivity of **HFI-142** is limited in publicly available literature. However, existing information indicates that **HFI-142** also interacts with other aminopeptidases. This section summarizes the available quantitative and qualitative data.

Target Enzyme	Alternative Names	HFI-142 Inhibition Data	Reference
Insulin-Regulated Aminopeptidase (IRAP)	Placental Leucine Aminopeptidase (P-LAP), Oxytocinase	$K_i = 2.01 \mu\text{M}$	[2][3]
Aminopeptidase N (APN)	CD13, Alanyl Aminopeptidase	Inhibits enzymatic activity (Quantitative data not available)	[4]
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1)	ARTS-1	Data not available	
Endoplasmic Reticulum Aminopeptidase 2 (ERAP2)	L-RAP	Data not available	

Key Observations:

- **HFI-142** is a micromolar inhibitor of its primary target, IRAP.[2][3]
- Qualitative statements indicate that **HFI-142** also inhibits Aminopeptidase N (APN).[4] However, the lack of a specific IC_{50} or K_i value prevents a direct comparison of potency between IRAP and APN.
- The selectivity of **HFI-142** against other closely related M1 aminopeptidases, such as ERAP1 and ERAP2, has not been reported in the reviewed literature. Given the structural similarities within the M1 aminopeptidase family, cross-reactivity is a possibility that warrants experimental investigation.[5]

Experimental Protocols

This section outlines a general methodology for assessing the off-target selectivity of **HFI-142** against related aminopeptidases, based on commonly used enzymatic assays.

Objective: To determine the inhibitory potency (IC_{50}) of **HFI-142** against a panel of M1 aminopeptidases (IRAP, APN, ERAP1, ERAP2).

Materials:

- Recombinant human IRAP, APN, ERAP1, and ERAP2 enzymes
- Fluorogenic substrates:
 - For IRAP and ERAP1: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)
 - For ERAP2: L-Arginine-7-amido-4-methylcoumarin (Arg-AMC)
 - For APN: L-Alanine-7-amido-4-methylcoumarin (Ala-AMC)
- **HFI-142** compound
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- 96-well black microplates
- Fluorescence plate reader

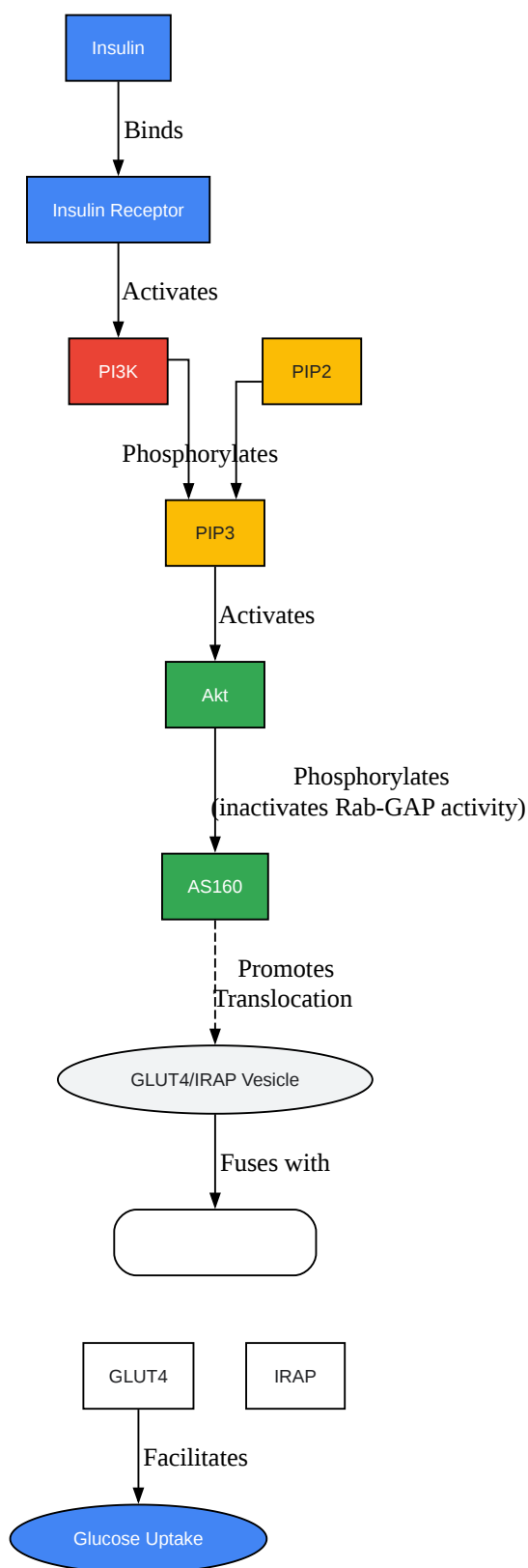
Procedure:

- **Compound Preparation:** Prepare a stock solution of **HFI-142** in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer to achieve a range of final concentrations for the assay.
- **Enzyme and Substrate Preparation:** Dilute the enzymes and substrates to their optimal working concentrations in the assay buffer. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (K_m) for each enzyme.
- **Assay Reaction:**
 - Add a fixed volume of the enzyme solution to each well of the 96-well plate.

- Add the serially diluted **HFI-142** or vehicle control (buffer with the same concentration of solvent as the compound dilutions) to the wells.
- Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
- Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
- Data Acquisition: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the AMC fluorophore (typically ~360 nm excitation and ~460 nm emission). The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **HFI-142** relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

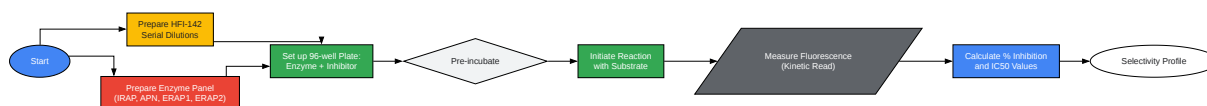
Signaling Pathway and Experimental Workflow

To provide a broader context for the role of IRAP and the experimental approach to studying its inhibition, the following diagrams illustrate the IRAP signaling pathway and a typical experimental workflow for selectivity profiling.



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Caption: Insulin-stimulated GLUT4 and IRAP translocation pathway.



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Caption: Workflow for off-target selectivity profiling.

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